molecular formula C8H9NO3 B1581079 2-Methyl-3-nitrobenzyl alcohol CAS No. 23876-13-3

2-Methyl-3-nitrobenzyl alcohol

Cat. No.: B1581079
CAS No.: 23876-13-3
M. Wt: 167.16 g/mol
InChI Key: QJANIQCEDPJNLO-UHFFFAOYSA-N
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Description

Preparation Methods

Reduction of 2-Methyl-3-nitrobenzoic Acid Methyl Ester

Method Overview:
A widely used method involves reducing 2-methyl-3-nitrobenzoic acid methyl ester to 2-methyl-3-nitrobenzyl alcohol using sodium borohydride as the reducing agent in alcoholic and tert-butanol solvents.

Detailed Procedure:

  • To a reaction vessel equipped with mechanical stirring, reflux condenser, and dropping funnel, add 2-methyl-3-nitrobenzoic acid methyl ester (0.2 mol), tert-butanol (600 mL), and sodium borohydride (0.5 mol).
  • Heat the mixture to reflux and add methanol (150 mL) dropwise.
  • Continue reflux for 1 hour.
  • Cool the reaction mixture to room temperature, add water, and remove solvents under reduced pressure.
  • Extract with chloroform, dry over anhydrous sodium sulfate, and evaporate solvent.
  • Upon cooling, the product crystallizes as a yellow solid.

Yield and Properties:

  • Yield: 91.9%
  • Melting point: 69–71 °C

This method is efficient and produces high purity this compound with minimal impurities.

Oxidation-Based Preparation and Subsequent Reduction

Context:
In some synthetic routes, this compound is prepared via oxidation of related compounds such as 2-methyl-3-nitrobenzaldehyde or by functional group transformation of 3-nitro-2-methylbenzoic acid derivatives.

Oxidation Details:

  • Traditional oxidation of this compound to the corresponding aldehyde uses active γ-manganese dioxide.
  • More recent methods employ catalytic amounts of aluminum-nickel alloy with hydrogen peroxide under mild, low-temperature conditions, offering higher yields and reduced environmental impact.

Functional Group Transformation via Mesylation and Nucleophilic Substitution

Method Description:

  • This compound is dissolved in dichloromethane.
  • Triethylamine is added as a base.
  • Methanesulfonyl chloride (mesyl chloride) is added dropwise at 0–10 °C to form 2-methyl-3-nitrobenzyl methanesulfonate.
  • The reaction mixture is stirred until completion, then worked up by washing with water and brine.
  • The mesylate intermediate can undergo further nucleophilic substitution reactions, such as cyanide displacement under reflux in acetonitrile, to yield derivatives like 2-methyl-3-nitrophenyl acetic acid.

Key Reagents and Conditions:

Step Reagents/Conditions Notes
Mesylation Methanesulfonyl chloride, triethylamine, DCM, 0–10 °C Formation of mesylate intermediate
Nucleophilic substitution Sodium cyanide in acetonitrile, reflux Conversion to nitrile derivatives

This approach allows for versatile transformations starting from the alcohol, enabling access to a variety of functionalized products.

Industrial Scale Preparation Notes

  • The reduction step typically employs sodium borohydride as the preferred alkali metal borohydride due to its efficiency and selectivity.
  • Sulfonic acids, particularly methanesulfonic acid, are used as catalysts or reaction media in some steps to enhance reaction rates and yields.
  • Solvent choices include dichloromethane and tetrahydrofuran, with dichloromethane commonly used for dissolving this compound and facilitating mesylation reactions.
  • Temperature control (0–10 °C during mesylation) is critical to avoid side reactions and ensure product quality.
  • Workup involves aqueous washes and solvent evaporation under reduced pressure to isolate the product or intermediates.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Reduction of methyl ester 2-Methyl-3-nitrobenzoic acid methyl ester NaBH4, tert-butanol, methanol, reflux 91.9 High yield, straightforward procedure
Oxidation and reduction This compound γ-MnO2 or Al-Ni alloy + H2O2, mild conditions Environmentally friendlier oxidation
Mesylation and nucleophilic substitution This compound Methanesulfonyl chloride, triethylamine, NaCN Enables further functionalization

Research Findings and Industrial Relevance

  • The reduction method using sodium borohydride is well-established and provides a reliable route to this compound with high purity and yield.
  • The use of aluminum-nickel alloy catalyzed oxidation represents an advancement over traditional manganese dioxide oxidation, reducing hazardous waste and improving safety.
  • Mesylation followed by nucleophilic substitution expands the utility of this compound as a synthetic intermediate for more complex molecules.
  • Process patents emphasize the importance of solvent choice, temperature control, and acid catalysts to optimize yield and purity on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-nitrobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

2-Methyl-3-nitrobenzyl alcohol serves as a crucial intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals. Its versatility allows for the preparation of derivatives such as:

  • 2-Methyl-3-nitrobenzyl cyanide
  • 20-membered macrocyclic thiodepsipeptide

These compounds have significant implications in drug development and agricultural chemistry .

Biochemical Studies

In biological research, this compound is utilized to study enzyme-catalyzed reactions and as a substrate in biochemical assays. Its reactivity enables the exploration of various biochemical pathways, particularly involving enzyme inhibition or activation .

Case Study: Enzyme Interaction

A study demonstrated that this compound acts as a substrate for specific enzymes, allowing researchers to investigate the kinetics and mechanisms of enzyme action. Results indicated modulation of enzyme activity, which could lead to insights into metabolic pathways .

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties. Its structural features allow it to participate in various chemical reactions that can lead to the development of new drugs.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit antiproliferative effects on cancer cell lines. For example, certain synthesized derivatives demonstrated significant inhibition against HeLa and A549 cancer cells, highlighting its potential in cancer therapeutics.

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals such as dyes and pigments. Its chemical properties make it suitable for various applications where specific functional groups are required.

Summary Table of Applications

Application AreaSpecific Use CasesNotable Compounds Derived
Organic SynthesisIntermediate for pharmaceuticals2-Methyl-3-nitrobenzyl cyanide
Biochemical ResearchSubstrate for enzyme studiesVarious enzyme inhibitors
Medicinal ChemistryPotential therapeutic agentAnticancer derivatives
Industrial ChemicalsProduction of dyes and pigmentsSpecialty chemicals

Mechanism of Action

The mechanism of action of 2-methyl-3-nitrobenzyl alcohol involves its interactions with various molecular targets. For instance, in reduction reactions, the nitro group undergoes a series of electron transfer steps, leading to the formation of an amino group. The hydroxymethyl group can participate in nucleophilic substitution reactions, where it acts as a leaving group .

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name: (2-Methyl-3-nitrophenyl)methanol
  • Molecular Formula: C₈H₉NO₃
  • Average Molecular Weight : 167.164 g/mol
  • CAS Registry Number : 23876-13-3
  • Structural Features : A benzyl alcohol derivative with a methyl group at the 2-position and a nitro group at the 3-position of the aromatic ring .

Synthesis and Applications 2-Methyl-3-nitrobenzyl alcohol serves as a key intermediate in pharmaceutical synthesis. For example, it is used in a six-step synthesis of Fragment E (4-hydroxymethyl-3-methylindole-2-carboxylic acid) of the antibiotic nosiheptide, achieving a 32% overall yield via hydroxyl protection, Reissen reaction, and deprotection steps . Its structural rigidity and reactivity make it valuable for constructing complex heterocycles.

Comparison with Structurally Similar Compounds

Structural Analogues of this compound

The following compounds are structurally related benzyl alcohol derivatives with variations in substituent positions or functional groups:

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Differences
This compound 23876-13-3 C₈H₉NO₃ Methyl (C2), Nitro (C3) 167.164 Reference compound
4-Methyl-3-nitrobenzyl alcohol 40870-59-5 C₈H₉NO₃ Methyl (C4), Nitro (C3) 167.164 Methyl group at C4 instead of C2
3-Nitrobenzyl alcohol 619-25-0 C₇H₇NO₃ Nitro (C3) 153.137 Lacks methyl group; simpler structure
2-Aminobenzyl alcohol 5344-90-1 C₇H₉NO Amino (C2) 123.15 Amino instead of nitro; lower molecular weight
2-Methyl-3,5-dinitrobenzyl alcohol 80866-94-0 C₈H₈N₂O₅ Methyl (C2), Nitro (C3, C5) 212.16 Additional nitro group at C5

Physicochemical and Reactivity Comparisons

Melting Points and Stability

  • This compound: Limited direct data, but its chloride derivative (2-Methyl-3-nitrobenzyl chloride) melts at 42–46°C .
  • 2-Aminobenzyl alcohol: Higher melting point (82–86°C) due to hydrogen bonding from the amino group .

Reactivity

  • Electrophilic Substitution: The nitro group in this compound deactivates the ring, directing further substitutions to specific positions. In contrast, 2-Aminobenzyl alcohol’s amino group activates the ring for electrophilic reactions .
  • Protection Strategies : The hydroxyl group in this compound requires protection (e.g., MEM or DHP groups) during synthesis to prevent undesired side reactions. Deprotection with 70% AcOH yields Fragment E quantitatively .

This compound

  • Key Role in Antibiotic Synthesis: Used in a high-yield (32%) synthesis of nosiheptide Fragment E via intramolecular Heck and Reissen reactions .
  • Derivatization : Forms esters (e.g., heptafluorobutyrate, trifluoroacetate) for analytical or synthetic applications .

4-Methyl-3-nitrobenzyl Alcohol

  • Limited data in evidence, but positional isomerism likely alters reactivity and solubility compared to the 2-methyl analogue .

3-Nitrobenzyl Alcohol

  • General Use : Common in organic synthesis as a nitro-aromatic building block. Its lack of a methyl group simplifies steric interactions in coupling reactions .

2-Methyl-3,5-dinitrobenzyl Alcohol

  • Enhanced Electron Deficiency : The second nitro group increases electrophilicity, making it suitable for explosive or high-energy material research .

Biological Activity

2-Methyl-3-nitrobenzyl alcohol (MNB) is a compound of interest in various fields of biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

MNB is characterized by the presence of a nitro group and a hydroxymethyl group attached to a benzene ring. Its molecular formula is C₈H₉N₃O, and it has a molecular weight of 167.17 g/mol. The compound's structure is instrumental in its interaction with biological systems.

The biological activity of MNB can be attributed to several mechanisms:

  • Reduction Potential : The nitro group in MNB can undergo reduction to form reactive intermediates, which may interact with cellular components such as proteins and nucleic acids, potentially leading to alterations in cellular signaling pathways.
  • Antimicrobial Activity : Research indicates that MNB exhibits antimicrobial properties, particularly against Gram-positive bacteria. This activity is likely due to the formation of reactive species that disrupt bacterial cell membranes or metabolic processes .
  • Enzyme Inhibition : MNB has been studied for its potential to inhibit specific enzymes. For example, it has shown promise as an inhibitor of adenosine kinase (AdK), which plays a role in regulating adenosine levels in cells .

Antimicrobial Studies

In a study examining the antimicrobial efficacy of MNB, the compound was tested against various bacterial strains. The results indicated that MNB demonstrated significant inhibitory activity, particularly against Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting moderate potency compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Bacillus subtilis75
Escherichia coli200

Enzyme Inhibition Studies

Further investigations into the enzyme inhibition properties of MNB revealed that it effectively inhibited human adenosine kinase (hAdK). In vitro assays showed that at a concentration of 20 µM, MNB reduced hAdK activity by approximately 68%, indicating its potential as a therapeutic agent for conditions where modulation of adenosine levels is beneficial.

CompoundConcentration (µM)% Inhibition
MNB2068
Control-0

Synthesis and Reaction Pathways

MNB can be synthesized through various chemical reactions, including oxidation of corresponding precursors. A notable method involves the use of copper(I) catalysts in aerobic alcohol oxidation processes, which have been successfully applied in laboratory settings .

Q & A

Basic Questions

Q. What are the key synthetic routes for 2-methyl-3-nitrobenzyl alcohol, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multi-step nitration and functionalization of benzyl alcohol derivatives. For example, analogous compounds like 2-bromo-6-chloro-3-methylbenzyl alcohol are synthesized via nitration, oxidation, and reduction steps . Optimization of nitration temperature (e.g., controlled addition at 0–5°C) and reducing agents (e.g., NaBH4 vs. LiAlH4) can significantly affect regioselectivity and yield. Purity (≥97%) is achievable through chromatographic purification .

Q. How can researchers confirm the identity and purity of this compound?

Standard methods include:

  • HPLC : Purity verification (e.g., >98% by HPLC, as noted for structurally similar alcohols) .
  • NMR/IR Spectroscopy : Confirmation of functional groups (e.g., nitro and hydroxyl peaks). For example, nitrobenzyl alcohols show characteristic NO2 stretching at ~1520 cm⁻¹ in IR .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 154.14 for C8H9NO3) .

Q. What safety precautions are critical when handling this compound?

While specific toxicity data for this compound is limited, structurally similar nitrobenzyl alcohols (e.g., α-methylbenzyl alcohol) are classified as hazardous (UN 3438, Packing Group III) due to toxicity. Use PPE, fume hoods, and adhere to protocols for nitrated compounds to mitigate risks .

Advanced Research Questions

Q. How does the steric and electronic interplay of substituents affect the reactivity of this compound in nucleophilic reactions?

The nitro group at position 3 is electron-withdrawing, activating the benzyl alcohol for nucleophilic substitution at position 2. However, the methyl group introduces steric hindrance, slowing reactions compared to analogs like 4-nitrobenzyl alcohol. Computational studies (e.g., DFT) and Hammett parameters can quantify these effects .

Q. What crystallographic techniques are optimal for resolving structural ambiguities in nitrobenzyl alcohol derivatives?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL97) is widely employed. For example, 2-methyl-3-nitrobenzyl cyanide was resolved in a monoclinic P2₁/c system (a = 17.216 Å, β = 117.10°) with SHELX refinement (R factor = 0.073) . High-resolution data (d-spacing < 0.8 Å) is critical for distinguishing nitro-group orientations.

Q. How can researchers address contradictions in spectroscopic data for nitrobenzyl alcohol derivatives?

Discrepancies in NMR shifts or IR peaks may arise from polymorphism or solvent effects. For instance, o-nitrobenzyl alcohol exhibits variable NO2 stretching in polar vs. nonpolar solvents. Cross-validation using X-ray crystallography and dynamic NMR (for tautomerism studies) is recommended .

Q. What mechanistic insights can be gained from comparing this compound with halogenated analogs (e.g., 2-bromo-6-chloro-3-methylbenzyl alcohol)?

Halogenated analogs show enhanced reactivity in SNAr reactions due to better leaving groups (Br/Cl vs. NO2). A comparative study using kinetic isotope effects (KIE) or Hammett plots can elucidate substituent effects on reaction pathways .

Q. Methodological Guidance

Designing a protocol for alcohol-group protection using this compound:

  • Activation : Convert the hydroxyl group to a better leaving group (e.g., tosylate).
  • Substitution : React with nucleophiles (e.g., amines) under mild conditions (pH 7–8, 25°C).
  • Deprotection : Use UV light (for nitrobenzyl-based protecting groups) or reductive cleavage (e.g., H2/Pd-C) .

Optimizing regioselectivity in nitration of methylbenzyl alcohol precursors:

  • Use mixed acid (HNO3/H2SO4) at 0–5°C to favor para/ortho nitration.
  • Introduce directing groups (e.g., acetyl) to control nitro placement .

Analyzing thermal stability for material science applications:

  • DSC/TGA : Measure decomposition onset (e.g., nitro compounds often degrade >200°C).
  • Compare with analogs (e.g., 4-nitrobenzyl alcohol has a bp of 270°C) .

Properties

IUPAC Name

(2-methyl-3-nitrophenyl)methanol
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJANIQCEDPJNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178578
Record name 2-Methyl-3-nitrobenzyl alcohol
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Molecular Weight

167.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23876-13-3
Record name 2-Methyl-3-nitrobenzenemethanol
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Record name 2-Methyl-3-nitrobenzyl alcohol
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Record name 2-Methyl-3-nitrobenzyl alcohol
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Record name 2-methyl-3-nitrobenzyl alcohol
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Record name 2-METHYL-3-NITROBENZYL ALCOHOL
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Synthesis routes and methods I

Procedure details

39.0 g (0.2 mol) of methyl 2-methyl-3-nitrobenzoate was dissolved in 600 ml of tert-butanol, and 19.0 g of sodium borohydride was added thereto. Under refluxing, 150 ml of methanol was dropwise added thereto over a period of 1 hour. The refluxing was continued further for 1 hour to complete the reaction. The reaction mixture was left to cool, and then water was added thereto. The solvent was distilled off under reduced pressure. To the residue, water and chloroform were added, and the organic layer was separated and dried over anhydrous sodium sulfate. Then, the solvent was distilled off to obtain 30.7 g of 2-methyl-3-nitrobenzyl alcohol.
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

500 ml of THF and 76.5 gm NaBH4 was stirred for 30 min. at ambient temperature. Solution of 2-Methyl-3-nitro benzoic acid in THF (250 g in 750 ml) was added and stirred for 0.5 hour at ambient temperature. Further, methanesulphonic acid (90 ml) was added to the reaction mixture and stirred until the completion of reaction. The reaction mixture is extracted with ethyl acetate by addition of Hydrochloric acid and product organic layer is separated out. Ethyl acetate is evaporated to give 2-Methyl-3-nitrobenzyl alcohol as yellow oil, which is further treated with cyclohexane and crystallized to give 2-Methyl-3-nitrobenzyl alcohol (Yield: ˜210 g., 84%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Name
Quantity
76.5 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Methyl-3-nitrobenzyl alcohol
2-Methyl-3-nitrobenzyl alcohol
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2-Methyl-3-nitrobenzyl alcohol

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